
Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- is an organic compound characterized by a cyclohexane ring substituted with a methylsulfinyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- typically involves the following steps:
Starting Material: Cyclohexane is used as the starting material.
Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Oxidation to Methylsulfinyl Group: The methylthio group is then oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be further oxidized to a sulfone group.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio or methylsulfinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylthiolate, other nucleophiles.
Major Products Formed
Oxidation: Cyclohexane, 1-(methylsulfonyl)-1-(methylthio)-.
Reduction: Cyclohexane, 1-(methylthio)-1-(methylthio)-.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-(methylsulfonyl)-1-(methylthio)-: Similar structure but with a sulfone group instead of a sulfinyl group.
Cyclohexane, 1-(methylthio)-1-(methylthio)-: Similar structure but with two methylthio groups.
Uniqueness
Cyclohexane, 1-(methylsulfinyl)-1-(methylthio)- is unique due to the presence of both a methylsulfinyl and a methylthio group on the same cyclohexane ring
Properties
CAS No. |
57260-91-0 |
|---|---|
Molecular Formula |
C8H16OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1-methylsulfanyl-1-methylsulfinylcyclohexane |
InChI |
InChI=1S/C8H16OS2/c1-10-8(11(2)9)6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
AIJUFISEIOHHAT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCCCC1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


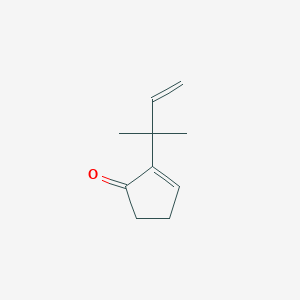
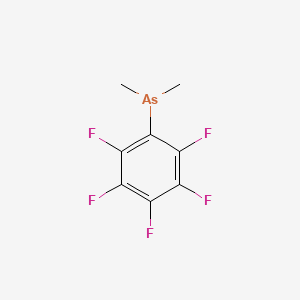
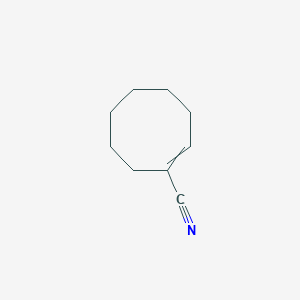
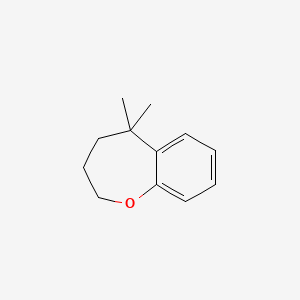
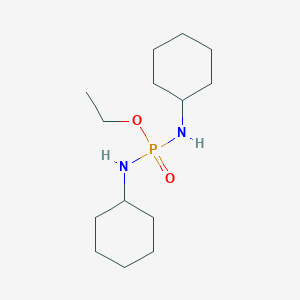
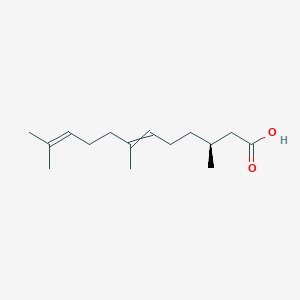
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
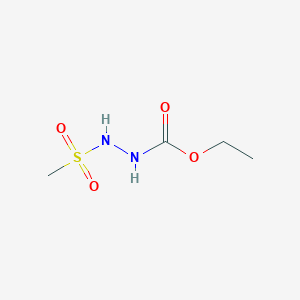
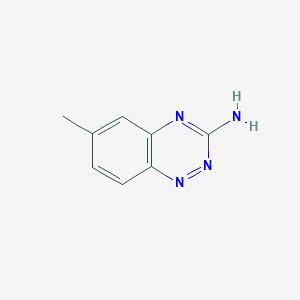
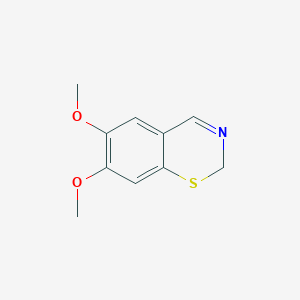
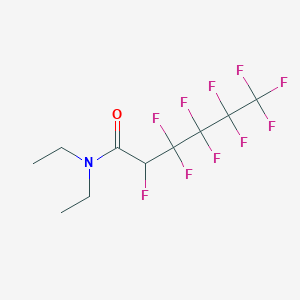
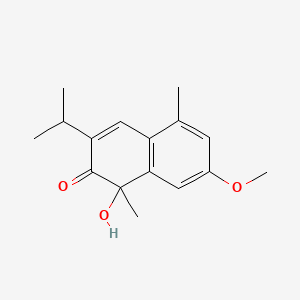
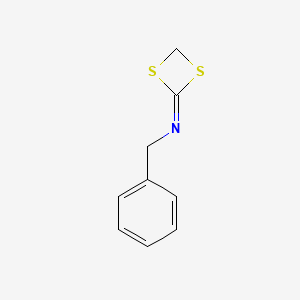
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
